![molecular formula C23H14F3N3O B2642361 (Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-ylidene)-4-(trifluoromethyl)aniline CAS No. 313668-90-5](/img/structure/B2642361.png)
(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-ylidene)-4-(trifluoromethyl)aniline
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Overview
Description
“(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-ylidene)-4-(trifluoromethyl)aniline” is a complex organic compound. It contains a benzimidazole moiety, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Benzimidazole derivatives have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Synthesis Analysis
The synthesis of benzimidazole derivatives often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained . A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a benzimidazole nucleus, which is an important pharmacophore in drug discovery and a good bioisostere of naturally occurring nucleotides . The trifluoromethyl group, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling blue shift in the photoluminescent emission .Chemical Reactions Analysis
Benzimidazole derivatives show a broad range of chemical and biological properties . They are known to react readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles in high yield .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary. For instance, 1,3-diazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Antitumor Activity
This compound has shown promise as an antitumor agent. In vitro assays demonstrated moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404. Notably, it exhibited lower cytotoxicity against normal HL-7702 cells compared to standard chemotherapeutic agents like 5-FU and cisplatin. In vivo studies further confirmed its effectiveness in inhibiting tumor growth in a HepG2 xenograft mouse model .
Synthesis of Imidazoles
Imidazoles are essential heterocycles with diverse applications. Recent advances in their synthesis have highlighted the importance of regiocontrolled construction. While specific studies on our compound are limited, its imidazole moiety could be relevant in this context. For instance, N-heterocyclic carbenes (NHCs) have been widely used as ligands and organocatalysts in imidazole synthesis .
Corrosion Inhibition
Our compound was evaluated as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) solution. It demonstrated efficient protection against corrosion over a range of temperatures (25°C to 90°C) .
Mechanism of Action
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[4-(trifluoromethyl)phenyl]chromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3O/c24-23(25,26)15-9-11-16(12-10-15)27-22-17(13-14-5-1-4-8-20(14)30-22)21-28-18-6-2-3-7-19(18)29-21/h1-13H,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYKAHYOWCYSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-ylidene)-4-(trifluoromethyl)aniline |
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